1-Bromo-4-(dibromomethyl)naphthalene

Description

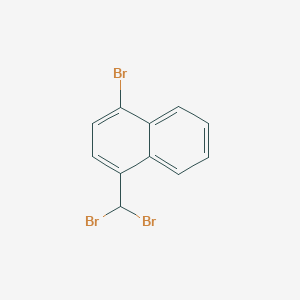

1-Bromo-4-(dibromomethyl)naphthalene (C₁₁H₇Br₃, molecular weight 374.89 g/mol) is a polybrominated naphthalene derivative characterized by a bromine atom at the 1-position and a dibromomethyl group (-CHBr₂) at the 4-position of the naphthalene ring. This compound serves as a critical intermediate in synthesizing functionalized naphthalene-based materials, such as metal-organic frameworks (MOFs) and phosphorescent probes.

Synthesis: The synthesis involves refluxing this compound with silver nitrate in a mixed solvent system (THF, ethanol, and water), yielding a pale yellow solid with a 77% efficiency. The reaction mechanism likely proceeds through bromide displacement, facilitated by the electrophilic nature of the dibromomethyl group.

Properties

Molecular Formula |

C11H7Br3 |

|---|---|

Molecular Weight |

378.88 g/mol |

IUPAC Name |

1-bromo-4-(dibromomethyl)naphthalene |

InChI |

InChI=1S/C11H7Br3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,11H |

InChI Key |

TZWHYJYVWBDEFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Bromo-4-(dibromomethyl)naphthalene

General Strategy

The preparation of this compound typically involves the selective bromination of a methyl-substituted naphthalene derivative. The process includes:

- Bromination of the methyl group to form a dibromomethyl substituent.

- Introduction of a bromine atom at the 1-position of the naphthalene ring.

This can be achieved through radical bromination using brominating agents such as N-bromosuccinimide (NBS) under light irradiation or thermal conditions, often in the presence of radical initiators.

Specific Methodologies

Radical Bromination Using N-Bromosuccinimide (NBS)

A prominent method involves the use of N-bromosuccinimide as the brominating agent in an organic solvent such as dichloromethane or benzene. The reaction is typically carried out under light irradiation (wavelength 280–700 nm) to initiate radical formation, which selectively brominates the methyl group on the naphthalene ring to yield the dibromomethyl derivative.

- Reaction conditions: Temperature range from -20°C to 100°C.

- Solvents: Halogenated hydrocarbons (e.g., dichloromethane), aliphatic esters, or aliphatic hydrocarbons.

- Light source: UV or visible light to promote radical generation.

- Process: Can be performed in batch reactors or continuous flow reactors for improved control and scalability.

This method allows for selective bromination at the methyl position, minimizing side reactions and over-bromination on the aromatic ring.

Flow Synthesis Reactor Approach

The halogenation can be efficiently conducted in a flow synthesis reactor where a mixture of 2-methylnaphthalene (or a suitable methyl-substituted naphthalene), NBS, and solvent is continuously irradiated with light. This continuous process enhances reaction control, reproducibility, and scalability.

- Advantages: Enhanced selectivity, easier temperature control, and potential for automation.

- Typical setup: Preparation tank for mixing reagents, pump for continuous flow, permeable flow reactor with integrated light source.

Alternative Radical Initiators

Other radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to facilitate bromination under thermal conditions, although light-initiated bromination with NBS remains the most common and efficient.

Example Reaction Scheme

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | 1-Bromonaphthalene + NBS, light, CH2Cl2 | 1-Bromo-4-(bromomethyl)naphthalene | Monobromination at methyl position |

| 2 | Further bromination with excess NBS, light | This compound | Dibromination of methyl group |

Related Preparations and Analogous Compounds

- Preparation of 2-(bromomethyl)naphthalene via selective bromination of 2-methylnaphthalene under similar conditions has been documented, indicating the general applicability of this method to positional isomers on the naphthalene ring.

- The use of radical initiators and light irradiation is a consistent theme in these halogenation reactions, underscoring the importance of controlled radical chemistry in preparing halomethyl derivatives of naphthalene.

Analytical Data and Characterization

Typical characterization for this compound includes:

| Technique | Observations/Values |

|---|---|

| Melting Point | Not specifically reported for this exact compound but related dibromomethyl naphthalenes melt around 126°C |

| NMR (CDCl3) | Signals corresponding to aromatic protons and dibromomethyl protons (singlet around δ 5.3 ppm for CHBr2) |

| Mass Spectrometry | Molecular ion peaks consistent with dibromomethyl substitution (M+ peaks with characteristic isotopic pattern for Br) |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(dibromomethyl)naphthalene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as cyanide, leading to the formation of nitriles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives, and reduction reactions can lead to the removal of bromine atoms.

Common Reagents and Conditions

Bromine (Br₂): Used for the initial bromination of naphthalene.

Carbon Tetrachloride (CCl₄): Solvent used in the bromination reaction.

Irradiation: Light source used to initiate the photochemical bromination process.

Major Products Formed

Nitriles: Formed through substitution reactions with cyanide.

Oxidized Derivatives: Formed through oxidation reactions.

Scientific Research Applications

1-Bromo-4-(dibromomethyl)naphthalene has several applications in scientific research:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(dibromomethyl)naphthalene involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-4-(bromomethyl)naphthalene (C₁₁H₈Br₂)

- Structural Difference : Replaces the -CHBr₂ group with a -CH₂Br substituent.

- Reactivity: The monobrominated methyl group exhibits lower electrophilicity compared to the dibromomethyl group, reducing its utility in nucleophilic substitution reactions.

- Applications : Primarily used in the synthesis of naphthalene aldehydes and carboxylic acids.

1-Bromo-2-(dibromomethyl)naphthalene (C₁₁H₇Br₃)

- Structural Difference : Dibromomethyl group at the 2-position instead of the 4-position.

- Stereoelectronic Effects : The 2-position substituent creates steric hindrance, reducing accessibility for further functionalization compared to the 4-position isomer.

- Applications: Limited use in MOF synthesis due to unfavorable steric interactions in coordination chemistry.

1-Bromo-4-(perfluoroprop-1-en-2-yl)naphthalene (C₁₃H₅BrF₅)

- Structural Difference : Replaces -CHBr₂ with a perfluorinated propenyl group.

- Electronic Properties : The electron-withdrawing fluorine atoms enhance the compound’s stability under oxidative conditions, making it suitable for electronic materials.

- Synthetic Yield : 78% under Pd-catalyzed coupling conditions.

1-Bromo-4-(bromoacetyl)naphthalene (BBAN, C₁₂H₇Br₂O)

- Structural Difference : Contains a bromoacetyl (-COCH₂Br) group instead of -CHBr₂.

- Applications : Used as a thiol-reactive phosphorescent probe in biochemical studies.

Key Research Findings

Reactivity Trends: The dibromomethyl group in this compound demonstrates higher reactivity in halogen-exchange reactions compared to monobrominated analogs, attributed to the increased electrophilicity of the -CHBr₂ moiety.

Steric vs. Electronic Effects : Derivatives with substituents at the 4-position (e.g., this compound) show superior performance in MOF synthesis compared to 2-position isomers due to reduced steric hindrance.

Functional Group Impact : The presence of electron-withdrawing groups (e.g., perfluorinated chains) enhances thermal stability but reduces solubility in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.